molecular formula C9H10F7I B1305503 cis-1-Iodo-2-(heptafluoropropyl)cyclohexane CAS No. 7589-43-7

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane

Cat. No.: B1305503
CAS No.: 7589-43-7
M. Wt: 378.07 g/mol
InChI Key: OPDPCHBOZHWKOZ-NTSWFWBYSA-N
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Preparation Methods

The synthesis of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinated alkyl group under specific conditions to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane undergoes various chemical reactions, including:

Scientific Research Applications

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane can be compared with other similar compounds, such as:

    cis-1-Iodo-2-(trifluoromethyl)cyclohexane: This compound has a trifluoromethyl group instead of a heptafluoropropyl group, resulting in different chemical properties and reactivity.

    cis-1-Bromo-2-(heptafluoropropyl)cyclohexane: The bromine atom in this compound can lead to different reactivity and applications compared to the iodine-containing compound.

    cis-1-Iodo-2-(pentafluoroethyl)cyclohexane:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDPCHBOZHWKOZ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379288
Record name cis-1-Iodo-2-(heptafluoropropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7589-43-7
Record name cis-1-Iodo-2-(heptafluoropropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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